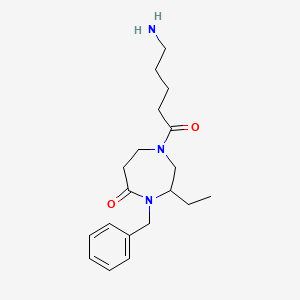![molecular formula C19H25N5O2 B5431182 5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine](/img/structure/B5431182.png)
5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine, also known as MDP-2-P, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MDP-2-P belongs to the class of pyrimidine derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine is not fully understood, but it is believed to act by modulating various signaling pathways and receptors in the brain. It has been shown to inhibit the production of inflammatory cytokines and oxidative stress, which are thought to play a key role in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various animal models and in vitro studies. It has been found to reduce oxidative stress, inhibit the production of inflammatory cytokines, and enhance the activity of various antioxidant enzymes. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine has several advantages for use in laboratory experiments, including its high degree of purity, stability, and solubility in various solvents. However, it also has some limitations, including its relatively high cost and the lack of available data on its long-term safety and toxicity.
Orientations Futures
There are several potential future directions for research on 5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine, including:
1. Further studies on its mechanism of action and signaling pathways in the brain.
2. Clinical trials to evaluate its potential therapeutic properties in various neurological disorders.
3. Development of novel derivatives and analogs with improved pharmacological properties.
4. Studies on its potential applications in other fields of research, such as cancer biology and immunology.
5. Investigation of its long-term safety and toxicity in animal models and in vitro studies.
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Méthodes De Synthèse
5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine can be synthesized using a variety of methods, including the reaction of 2-amino-4,6-dimethylpyrimidine with 4-(2-methoxybenzoyl)piperazine in the presence of a suitable catalyst. This reaction yields this compound as a white crystalline powder with a high degree of purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine has been studied extensively for its potential therapeutic properties in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit significant anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
[4-[[2-(dimethylamino)pyrimidin-5-yl]methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-22(2)19-20-12-15(13-21-19)14-23-8-10-24(11-9-23)18(25)16-6-4-5-7-17(16)26-3/h4-7,12-13H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCDUXGSWYRMPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]phthalazine](/img/structure/B5431104.png)
![2-[2-(3-nitrophenyl)vinyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B5431112.png)
![2-(4-chlorophenyl)-5-{[(5-propyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B5431121.png)
![3-(4-butoxyphenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5431122.png)
![6-benzyl-2-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5431146.png)
![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]pentanediamide](/img/structure/B5431150.png)

![1-(2-pyrimidinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5431159.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5431163.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5431173.png)
![4-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5431189.png)
![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylpropanamide](/img/structure/B5431191.png)
![5-[(3-chlorophenoxy)methyl]-N-(4-{[(6-chloro-3-pyridazinyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B5431197.png)
![2-(4-chlorophenyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]morpholine](/img/structure/B5431205.png)